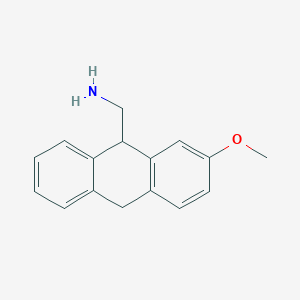

2-Methoxy-9-aminomethyl-9,10-dihydroanthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-méthoxy-9-aminométhyl-9,10-dihydroanthracène est un composé organique connu pour ses propriétés antagonistes puissantes et sélectives envers le récepteur 5-HT2A . Ce composé a été largement étudié pour sa capacité à aider à élucider la structure de la protéine 5-HT2A et a conduit au développement d'une large famille de dérivés apparentés avec une puissance et une sélectivité encore plus élevées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-méthoxy-9-aminométhyl-9,10-dihydroanthracène implique généralement les étapes suivantes :

Matière première : La synthèse commence par le 9,10-dihydroanthracène.

Méthoxylation : L'introduction d'un groupe méthoxy en position 2 est réalisée par une réaction de substitution nucléophile utilisant du méthanol et une base appropriée.

Aminométhylation : Le groupe aminométhyl est introduit en position 9 par une réaction de Mannich, impliquant du formaldéhyde et une amine primaire.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à flux continu et les techniques de purification telles que la cristallisation ou la chromatographie, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-méthoxy-9-aminométhyl-9,10-dihydroanthracène subit plusieurs types de réactions chimiques :

Oxydation : Ce composé peut être oxydé pour former des dérivés quinoniques.

Réduction : Les réactions de réduction peuvent le reconvertir en sa forme hydrocarbonée parente.

Substitution : Les groupes méthoxy et aminométhyl peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes ou les nucléophiles en présence de catalyseurs sont utilisés.

Principaux produits

Oxydation : Dérivés quinoniques.

Réduction : Hydrocarbure parent.

Substitution : Divers dérivés anthracéniques substitués.

4. Applications de la recherche scientifique

Le 2-méthoxy-9-aminométhyl-9,10-dihydroanthracène a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme ligand dans l'étude des interactions du récepteur 5-HT2A.

Biologie : Aide à comprendre la biologie structurale des récepteurs de la sérotonine.

Médecine : Applications thérapeutiques potentielles dans les troubles neuropsychiatriques en raison de ses propriétés antagonistes.

Industrie : Utilisé dans le développement de nouveaux matériaux et de capteurs chimiques

5. Mécanisme d'action

Le composé exerce ses effets principalement par l'antagonisme du récepteur 5-HT2A. Il se lie au récepteur et inhibe son activation par des ligands endogènes comme la sérotonine. Cette interaction implique des cibles moléculaires et des voies spécifiques, y compris l'inhibition des cascades de signalisation en aval qui sont généralement activées par la liaison de la sérotonine .

Applications De Recherche Scientifique

2-methoxy-9-aminomethyl-9,10-dihydroanthracene has several scientific research applications:

Chemistry: Used as a ligand in the study of 5-HT2A receptor interactions.

Biology: Helps in understanding the structural biology of serotonin receptors.

Medicine: Potential therapeutic applications in neuropsychiatric disorders due to its antagonistic properties.

Industry: Used in the development of new materials and chemical sensors

Mécanisme D'action

The compound exerts its effects primarily through antagonism of the 5-HT2A receptor. It binds to the receptor and inhibits its activation by endogenous ligands like serotonin. This interaction involves specific molecular targets and pathways, including the inhibition of downstream signaling cascades that are typically activated by serotonin binding .

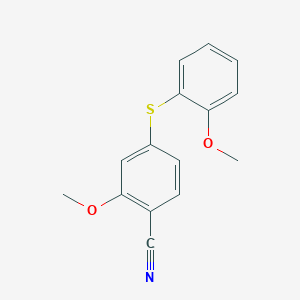

Comparaison Avec Des Composés Similaires

Composés similaires

9-aminométhyl-9,10-dihydroanthracène : Structure similaire mais sans le groupe méthoxy.

Dérivés méthoxy-substitués du 9-aminométhyl-9,10-dihydroanthracène : Exhibent des affinités de liaison différentielles au récepteur 5-HT2A.

Unicité

Le 2-méthoxy-9-aminométhyl-9,10-dihydroanthracène est unique en raison de son motif de substitution spécifique, qui confère une sélectivité et une puissance plus élevées envers le récepteur 5-HT2A par rapport à ses analogues .

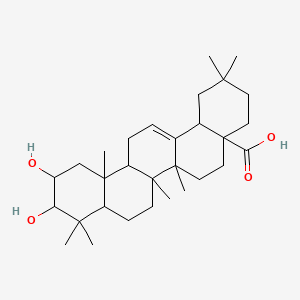

Propriétés

Formule moléculaire |

C16H17NO |

|---|---|

Poids moléculaire |

239.31 g/mol |

Nom IUPAC |

(2-methoxy-9,10-dihydroanthracen-9-yl)methanamine |

InChI |

InChI=1S/C16H17NO/c1-18-13-7-6-12-8-11-4-2-3-5-14(11)16(10-17)15(12)9-13/h2-7,9,16H,8,10,17H2,1H3 |

Clé InChI |

UKAGNBPAZOMJAO-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(CC3=CC=CC=C3C2CN)C=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.